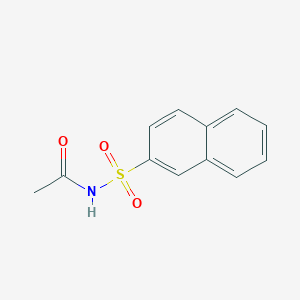

N-(naphthalen-2-ylsulfonyl)acetamide

Description

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

N-naphthalen-2-ylsulfonylacetamide |

InChI |

InChI=1S/C12H11NO3S/c1-9(14)13-17(15,16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14) |

InChI Key |

HSBCMZVCOIWDLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation Using Sulfur Trioxide

Sulfur trioxide (SO₃) serves as an efficient sulfonating agent. In a patented method, antifebrin (acetanilide) reacts with SO₃ in glacial acetic acid at 40–70°C for 3–15 hours, yielding intermediate sulfonic acids. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

Chlorosulfonation of 2-Naphthol

An alternative route involves chlorosulfonation of 2-naphthol using chlorosulfonic acid. This method generates 2-naphthalenesulfonyl chloride, a critical intermediate. The reaction proceeds at 0–5°C to minimize polysulfonation byproducts.

Reaction Conditions :

Amidation of 2-Naphthalenesulfonyl Chloride

The sulfonyl chloride intermediate is reacted with acetamide or acetylated amines to form the target compound.

Direct Amination with Acetamide

In a one-step procedure, 2-naphthalenesulfonyl chloride reacts with acetamide in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution:

$$

\text{C}{10}\text{H}7\text{SO}2\text{Cl} + \text{CH}3\text{CONH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}{10}\text{H}7\text{SO}2\text{NHCOCH}3 + \text{HCl}

$$

Optimized Conditions :

Stepwise Acylation and Sulfonation

A multi-step approach involves initial acetylation of 2-aminonaphthalene, followed by nitration and sulfonation. For example:

- Acetylation : 2-Aminonaphthalene is acetylated with acetic anhydride to form N-(2-naphthyl)acetamide.

- Nitration/Sulfonation : The acetamide derivative undergoes nitration, followed by sulfonation with SO₃, to install the sulfonyl group.

Key Data :

- Nitration Agent : Concentrated HNO₃ in acetic acid

- Sulfonation Temperature : 50–70°C

- Overall Yield : 75–80%

Alternative Synthetic Pathways

Multicomponent Condensation

Tetrachlorosilane (SiCl₄) facilitates a one-pot condensation of 2-naphthol, aldehydes, and acetonitrile to generate amidoalkylnaphthols. Though designed for substituted derivatives, this method could be adapted for N-(naphthalen-2-ylsulfonyl)acetamide by modifying reactants.

Comparative Analysis of Methods

Reaction Mechanistic Insights

- Sulfonation : Electrophilic substitution at the naphthalene ring’s β-position is favored due to thermodynamic stability.

- Amidation : Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

- Nitration : Meta-directing effects of the acetamide group guide nitration to specific positions.

Challenges and Optimization Strategies

- Byproduct Formation : Polysulfonation is mitigated using low temperatures and controlled reagent stoichiometry.

- Purification : Recrystallization from toluene-petroleum ether mixtures enhances purity (≥95%).

- Scalability : Continuous flow systems improve SO₃-based sulfonation by reducing exothermic risks.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Sulfides or thiols.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-2-ylsulfonyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The target compound is compared to key analogues (Table 1):

Table 1. Structural and Functional Comparison of N-(Naphthalen-2-ylsulfonyl)acetamide and Analogues

Key Observations :

- Substituent Effects: Ethylamino or morpholinoethyl groups (e.g., and ) enhance lipophilicity, improving membrane permeability but reducing solubility. Methoxy or morpholinyl groups () increase hydrogen-bonding capacity, enhancing anticancer activity .

Physicochemical Properties

- Melting Points: The target compound (116–117°C) has a higher melting point than 2-(methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide (115–116°C, ), likely due to stronger intermolecular forces from the naphthalene ring .

- Solubility : Sulfonyl groups generally reduce solubility in polar solvents compared to oxy or thio analogues (e.g., 2-(naphthalen-2-yloxy)acetamide in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.